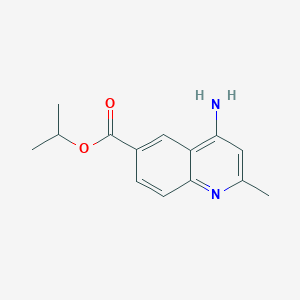

Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

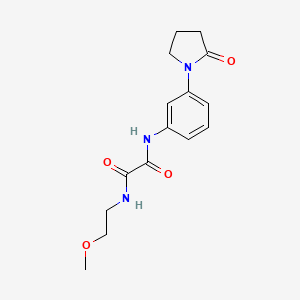

“Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate” is a compound that belongs to the class of quinolines . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These methods have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound has a molecular formula of C10H10N2 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of other quinoline derivatives. For example, quinoline derivatives can undergo various reactions at the ortho-, meta-, and para-positions of the phenyl ring .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 158.2 . It is soluble in methanol . The compound has a melting point of 162-166 °C (lit.) and a boiling point of 333 °C (lit.) .Scientific Research Applications

Synthesis and Chemical Reactions

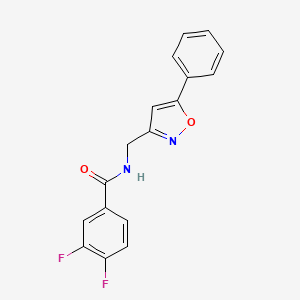

- Propan-2-yl 4-amino-2-methylquinoline-6-carboxylate is involved in various synthetic processes. For instance, it participates in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to yield a range of heterocyclic derivatives, such as tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).

- It is also used as a directing group in palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives, showing the potential for functionalization of primary C-H bonds (Le, Nguyen & Daugulis, 2019).

Pharmacological Research

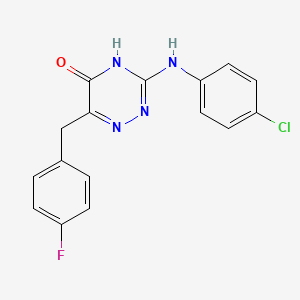

- In the pharmaceutical field, derivatives of this compound have shown potential. For example, 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety, a derivative, exhibited potent antitumor activities and showed high antiproliferative activities against tumor cells in vitro (Zhang et al., 2019).

- Other derivatives, such as 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, demonstrated adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Analytical Chemistry

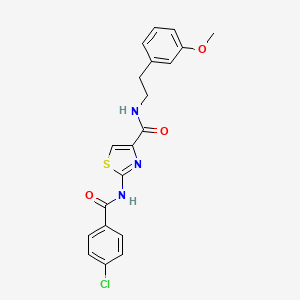

- In analytical chemistry, this compound is used in derivatization techniques for the high-performance liquid chromatography (HPLC) determination of amino acids. For instance, phanquinone, a derivative, serves as a fluorogenic labeling reagent for amino acids in pharmaceuticals (Gatti et al., 2004).

properties

IUPAC Name |

propan-2-yl 4-amino-2-methylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8(2)18-14(17)10-4-5-13-11(7-10)12(15)6-9(3)16-13/h4-8H,1-3H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBXMQJETOGQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2974532.png)

![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)

![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)

![N-[3-(1,3-Benzothiazol-2-YL)-4-hydroxyphenyl]-3-methylbenzamide](/img/structure/B2974538.png)

![N-(sec-butyl)-3-[5-oxo-1-{[2-oxo-2-(propylamino)ethyl]thio}[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2974540.png)

![5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2974544.png)